molecular formula C9H12FN B1344336 1-(3-Fluorophenyl)propan-1-amine CAS No. 473732-57-9

1-(3-Fluorophenyl)propan-1-amine

Cat. No.: B1344336
CAS No.: 473732-57-9
M. Wt: 153.2 g/mol
InChI Key: LJVGBCCRQCRIJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorophenyl)propan-1-amine is an organic compound with the molecular formula C9H12FN. It is a derivative of phenylpropanamine, where a fluorine atom is substituted at the third position of the phenyl ring.

Scientific Research Applications

1-(3-Fluorophenyl)propan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter release and reuptake.

    Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly those targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Biochemical Analysis

Biochemical Properties

1-(3-Fluorophenyl)propan-1-amine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase, an enzyme responsible for the breakdown of monoamines such as dopamine, norepinephrine, and serotonin. By inhibiting monoamine oxidase, this compound increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, it enhances the release of dopamine and norepinephrine, leading to increased neuronal activity. This compound also affects gene expression by upregulating genes involved in neurotransmitter synthesis and release .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a monoamine releaser. It binds to monoamine transporters, such as the dopamine transporter, norepinephrine transporter, and serotonin transporter, and induces the release of these neurotransmitters into the synaptic cleft. Additionally, it inhibits the reuptake of these neurotransmitters, prolonging their action. This dual mechanism of action results in increased neurotransmitter levels and enhanced synaptic transmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as receptor desensitization and downregulation of neurotransmitter synthesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it enhances locomotor activity and increases alertness. At higher doses, it can induce hyperactivity, stereotypic behaviors, and even neurotoxicity. Toxicological studies have shown that high doses of this compound can lead to oxidative stress and neuronal damage .

Metabolic Pathways

This compound is metabolized primarily in the liver through oxidative deamination and hydroxylation. The primary enzymes involved in its metabolism are cytochrome P450 enzymes, particularly CYP2D6. The metabolites are then conjugated with glucuronic acid or sulfate and excreted in the urine. The metabolic pathways of this compound can influence its pharmacokinetics and overall biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier due to its lipophilic nature, allowing it to exert its effects on the central nervous system. The compound interacts with transporters such as the dopamine transporter and norepinephrine transporter, facilitating its uptake into neurons. Additionally, binding proteins in the plasma can influence its distribution and bioavailability .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm of neurons. It accumulates in synaptic vesicles, where it displaces neurotransmitters and promotes their release. This localization is crucial for its activity as a monoamine releaser. Post-translational modifications, such as phosphorylation, can also affect its targeting to specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)propan-1-amine can be synthesized through several methods. One common approach involves the reduction of 3-fluoronitropropane using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. Another method includes the reductive amination of 3-fluorophenylacetone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-(3-Fluorophenyl)propan-1-amine is unique due to its specific substitution pattern, which influences its pharmacological profile and chemical reactivity. The presence of the fluorine atom at the third position of the phenyl ring imparts distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(3-fluorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVGBCCRQCRIJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627639
Record name 1-(3-Fluorophenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473732-57-9
Record name 1-(3-Fluorophenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Fluorophenyl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(3-Fluorophenyl)propan-1-amine
Reactant of Route 3
Reactant of Route 3
1-(3-Fluorophenyl)propan-1-amine
Reactant of Route 4
Reactant of Route 4
1-(3-Fluorophenyl)propan-1-amine
Reactant of Route 5
Reactant of Route 5
1-(3-Fluorophenyl)propan-1-amine
Reactant of Route 6
Reactant of Route 6
1-(3-Fluorophenyl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.